2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)-
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Overview
Description
2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- is a chemical compound known for its unique structure and properties. It belongs to the class of thiophene derivatives, which are characterized by a five-membered ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- typically involves the condensation of thiophene derivatives with appropriate amines. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including 2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)-, often involves large-scale condensation reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share a similar thiophene ring structure and have been studied for their anticancer activity.
N-(4-Pyridinyl)-2-thiophenecarboxamide: Another thiophene derivative with potential bioactive properties.
Uniqueness
2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- stands out due to its unique combination of a thiophene ring and a pyrrolidinylthioxomethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
111752-90-0 |
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Molecular Formula |
C10H12N2OS2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
N-(pyrrolidine-1-carbothioyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H12N2OS2/c13-9(8-4-3-7-15-8)11-10(14)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,11,13,14) |
InChI Key |
FKCLCCXCHAJDAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=S)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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